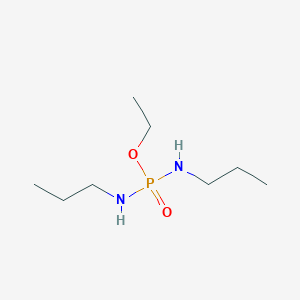

Ethyl N,N'-dipropylphosphorodiamidate

Description

Significance of Phosphorodiamidate Linkages in Advanced Materials and Oligomeric Systems

The phosphorodiamidate linkage is a cornerstone in the development of advanced synthetic molecules, most notably in the field of antisense therapeutics. Phosphorodiamidate Morpholino Oligomers (PMOs) are synthetic molecules that have a backbone composed of morpholine (B109124) rings connected by phosphorodiamidate linkages. noaa.gov This unique backbone structure makes them resistant to degradation by cellular enzymes, leading to increased stability and longevity within cells. noaa.gov

PMOs are a distinct class of oligonucleotide analogs that bind to RNA and efficiently interfere with gene expression in a sequence-specific manner. chemeo.com Their non-ionic character, combined with this resistance to degradation, offers efficacy with minimal toxicity. chemeo.com These properties have led to the successful approval of PMO-based drugs by the US Food and Drug Administration (FDA). chemeo.com

The research in this area has led to the development of three generations of PMOs to improve intracellular delivery, highlighting the continuous innovation in materials based on the phosphorodiamidate linkage. nih.gov The synthesis of PMOs can be achieved using phosphoramidite (B1245037) chemistry, allowing for the preparation of these advanced materials on DNA synthesizers. nih.govsigmaaldrich.com

Contextualizing "Ethyl N,N'-dipropylphosphorodiamidate" within Organophosphorus Chemistry Research

While extensive research has been conducted on polymeric systems containing phosphorodiamidate linkages, the specific compound "this compound" is not widely documented in publicly available research literature. Its chemical structure suggests it belongs to the family of N,N'-dialkylphosphorodiamidic esters. These are simpler, monomeric relatives of the linkages found in PMOs.

Research into related compounds provides some context. For instance, the atmospheric chemistry of a similar compound, ethyl N,N,N',N'-tetramethylphosphorodiamidate, has been studied, indicating an interest in the environmental fate of such molecules. While no direct research findings for this compound are available, its structure is analogous to precursors and reagents used in the synthesis of more complex organophosphorus compounds.

To illustrate the properties of related compounds, the following interactive data table provides information on similar phosphorodiamidate structures.

| Compound Name | Molecular Formula | Application/Research Area |

| 2-Cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite | C17H36N3OP | Used in the in situ preparation of deoxyribonucleoside phosphoramidites for DNA synthesis. nih.gov |

| N,N-Dipropyl phosphoramidic dichloride | C6H14Cl2NP | Identified as a chemical weapon precursor. noaa.gov |

| Ethyl N,N,N',N'-tetramethylphosphorodiamidate | C6H17N2O2P | Studied in the context of atmospheric chemistry. |

| Phosphorodiamidic acid, n,n'-bis(2,4-dimethylphenyl)-, ethyl ester | C20H29N2O2P | Listed in chemical databases with basic physical and chemical property predictions. chemeo.com |

This table presents data on compounds structurally related to this compound to provide context within organophosphorus chemistry.

Historical Development and Evolution of Phosphorodiamidate Chemistry in Academia

The field of phosphorodiamidate chemistry has its roots in the broader exploration of organophosphorus compounds. A significant milestone in this area was the development of phosphoramidite chemistry for DNA synthesis. While not directly phosphorodiamidates, phosphoramidites are key precursors, and the methodologies developed for their use laid the groundwork for the synthesis of related structures.

The concept of using antisense nucleic acids to treat diseases, first conceived in 1969, was a major driver for the development of synthetic oligonucleotide analogs with modified backbones. nih.gov This led to the invention of Morpholinos, which feature the nuclease-resistant phosphorodiamidate linkage. nih.gov The evolution of this chemistry has been marked by efforts to improve the synthesis, efficacy, and delivery of these molecules.

Initially, the synthesis of PMOs was challenging, which limited their accessibility. researchgate.net However, recent advancements, such as the H-phosphonate approach, have significantly reduced coupling times and facilitated more efficient synthesis, including the fragment condensation of PMOs. researchgate.net This continuous refinement of synthetic methodologies has been crucial for the progression of phosphorodiamidate-based compounds from academic curiosities to clinically approved therapeutics.

Structure

2D Structure

3D Structure

Properties

CAS No. |

64402-70-6 |

|---|---|

Molecular Formula |

C8H21N2O2P |

Molecular Weight |

208.24 g/mol |

IUPAC Name |

N-[ethoxy(propylamino)phosphoryl]propan-1-amine |

InChI |

InChI=1S/C8H21N2O2P/c1-4-7-9-13(11,12-6-3)10-8-5-2/h4-8H2,1-3H3,(H2,9,10,11) |

InChI Key |

JHWQKIQQUJOZCP-UHFFFAOYSA-N |

Canonical SMILES |

CCCNP(=O)(NCCC)OCC |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of Phosphorodiamidate Systems

Fundamental Reaction Mechanisms Involving "Ethyl N,N'-dipropylphosphorodiamidate"

While specific mechanistic studies detailing the fundamental reactions of this compound are not extensively detailed in the available literature, the reactivity can be inferred from studies on closely related phosphorodiamidate compounds and general synthetic routes for phosphoramidates.

One of the fundamental reaction pathways involves the formation of the phosphoramidate (B1195095) bond itself. General methods for creating P-N bonds include reactions using diphenyl phosphoric acid and an amine in the presence of a chlorinating agent and a base. mdpi.com Another approach is the oxidative cross-coupling of dialkyl hydrogen phosphites with amides, using a Cu(II) catalyst. mdpi.com

Mechanistic investigations into the atmospheric chemistry of similar compounds, such as Ethyl N,N,N',N'-tetramethylphosphorodiamidate (ETMPDA), provide insight into their reactivity with radicals. The reaction of ETMPDA with hydroxyl (OH) radicals has been studied over various temperatures. nih.govresearchgate.net The proposed mechanism for this reaction involves the abstraction of a hydrogen atom from one of the N-methyl groups, leading to the formation of a carbon-centered radical. This radical then reacts with O2 to form a peroxy radical, which can undergo further reactions in the atmosphere. nih.govresearchgate.net This results in the formation of a stable product identified as C2H5OP(O)[N(CH3)2]N(CH3)CHO. nih.govresearchgate.net

The table below summarizes the reaction rate constants for a related compound, ETMPDA, with OH radicals.

| Reactant | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| OH + ETMPDA | 298 | 2.07 x 10⁻¹⁰ |

| OH + ETMPDA | 281-349 | 4.46 x 10⁻¹² e(1144±95)/T |

Data sourced from studies on the atmospheric chemistry of Ethyl N,N,N',N'-tetramethylphosphorodiamidate (ETMPDA). nih.govresearchgate.net

Chemical Transformation Pathways of Phosphorodiamidate Moieties

The chemical transformation of phosphorodiamidate moieties is central to their synthesis and function, particularly in the context of antisense oligonucleotides. The creation of phosphorodiamidate morpholino oligomers (PMOs) involves a significant transformation of the parent riboside molecule. nih.gov This process begins with the oxidative opening of the ribose ring, which is then re-closed using ammonia (B1221849) to form a substituted six-membered morpholine (B109124) ring. nih.govresearchgate.net Following the formation of the morpholine backbone, the native phosphodiester bonds are replaced with phosphorodiamidate linkages to connect the morpholino rings. nih.govresearchgate.netfrontiersin.org

In terms of degradation, phosphorodiamidate moieties can undergo transformation through radical-initiated reactions. For instance, the reaction of Ethyl N,N,N',N'-tetramethylphosphorodiamidate with OH radicals in the atmosphere leads to the formation of C2H5OP(O)[N(CH3)2]N(CH3)CHO, a product resulting from the oxidation of one of the N-methyl groups. nih.govresearchgate.net This indicates a transformation pathway where the alkyl groups attached to the nitrogen atoms are susceptible to oxidative attack.

Another form of chemical transformation occurs during analysis by tandem mass spectrometry. In negative ion mode, phosphorodiamidate morpholino oligomers exhibit pronounced backbone fragmentation, with "d" ions being the most abundant species detected. acs.org This fragmentation pathway is a key transformation used to sequence these molecules. acs.org

Molecular Interactions of Phosphorodiamidate Motifs

Phosphorodiamidate motifs, particularly within PMOs, are designed to interact with nucleic acid sequences. They bind with high affinity and sequence specificity to complementary target mRNA. nih.govfrontiersin.orgcancer.govresearchgate.net This binding occurs through standard Watson-Crick base pairing, forming a PMO:mRNA duplex. frontiersin.orgnih.gov The ability of the nucleobases in PMOs to engage in intermolecular base-pairing is enhanced because, in their folded solution structures, a relatively large fraction of these bases are exposed on the conformers' exterior, making them structurally poised to interact with complementary nucleic acids. nih.gov

The primary mechanism of action for phosphorodiamidate morpholino oligomers is steric blockade. nih.govfrontiersin.orgcancer.govresearchgate.netnih.gov Unlike other antisense technologies that rely on the degradation of the target mRNA, PMOs physically obstruct molecular processes. frontiersin.orgnih.gov By binding to a target sequence on an mRNA molecule, the PMO can block the assembly of the ribosomal machinery, thereby preventing translation into a protein. researchgate.netnih.gov Alternatively, if the PMO is designed to target an intron-exon junction in a pre-mRNA sequence, it can modulate splicing by sterically blocking the splicing machinery from accessing the site. frontiersin.orgnih.gov This entire process operates independently of RNase H, an enzyme that degrades the RNA strand of an RNA-DNA duplex. frontiersin.orgnih.gov

A defining feature of the phosphorodiamidate backbone is its neutral, or uncharged, character at physiological pH. nih.govfrontiersin.orgcancer.govresearchgate.netnih.gov This is a significant departure from the negatively charged phosphodiester backbone of natural nucleic acids. The absence of charge has a profound influence on intermolecular interactions.

Firstly, the neutral backbone minimizes non-specific electrostatic interactions with cellular proteins, many of which are negatively charged. nih.govnih.gov This lack of protein binding helps to reduce off-target effects and improves the molecule's bioavailability for hybridization with its intended nucleic acid target. nih.govnih.gov

Secondly, the forces governing the secondary structure of these molecules are different from those in DNA or RNA. nih.gov Instead of being dominated by electrostatic repulsion between charged phosphate (B84403) groups, the conformation of PMOs is primarily governed by the balance between hydrophobic and hydrophilic interactions of the backbone and the nucleobases. nih.gov The uncharged phosphorodiamidate backbone tends to be shielded from the solvent, while the nucleobases are more exposed on the exterior of the molecule. nih.gov

The table below summarizes the key molecular interactions of phosphorodiamidate motifs.

| Interaction Type | Characteristics | Consequence |

| Binding to Nucleic Acids | High-affinity Watson-Crick base pairing with complementary RNA. nih.govfrontiersin.org | Formation of a stable PMO:mRNA duplex. nih.gov |

| Molecular Recognition | Physical obstruction of cellular machinery (e.g., ribosomes, spliceosomes). frontiersin.orgresearchgate.net | RNase H-independent steric blockade of translation or splicing. frontiersin.orgnih.gov |

| Intermolecular Forces | Electrically neutral backbone. nih.govnih.gov | Minimizes non-specific interactions with cellular proteins. nih.govnih.gov |

| Structural Folding | Governed by hydrophobic/hydrophilic balance, not electrostatic repulsion. nih.gov | Uncharged backbone is shielded from solvent; bases are exposed for interaction. nih.gov |

Stability and Degradation Pathways of Phosphorodiamidate Compounds

Phosphorodiamidate compounds, especially when incorporated into morpholino oligomers, exhibit remarkable stability. They are highly resistant to degradation by a wide array of enzymes present in biological fluids. nih.govfrontiersin.orgcancer.gov Studies have shown that PMOs are completely resistant to various hydrolases found in serum and plasma, including nucleases, proteases, and esterases. nih.govnih.gov This enzymatic stability makes them well-suited for in vivo applications. nih.govfrontiersin.org

While biologically stable, these compounds can be degraded through specific chemical pathways. As discussed previously, atmospheric chemistry studies on related compounds like ETMPDA show a degradation pathway initiated by OH radicals. nih.govresearchgate.net This reaction leads to the oxidation of the N-alkyl groups, demonstrating a vulnerability to oxidative degradation under certain environmental conditions. nih.govresearchgate.net

Furthermore, controlled degradation can be induced for analytical purposes. Tandem mass spectrometry utilizes collision-induced dissociation to fragment the phosphorodiamidate backbone in a predictable manner, which is essential for confirming the sequence of the oligomer. acs.org

Hydrolytic Stability under Varying pH Conditions

The hydrolytic stability of the phosphorodiamidate bond is a critical factor in its utility in various applications. Studies on phosphorodiamidate-based prodrugs have demonstrated that these linkages are stable in acidic, neutral, and moderately basic media. nih.gov This broad pH stability ensures the integrity of the molecule under a range of physiological and experimental conditions.

Table 2: General Hydrolytic Stability of Phosphorodiamidate Linkages

| pH Condition | Stability |

|---|---|

| Acidic | Stable |

| Neutral | Stable |

| Moderately Basic | Stable |

Stability Profiles in Complex Research Media

The stability of phosphorodiamidate systems extends to complex biological media, which is a prerequisite for their use in in vitro and in vivo research. Phosphorodiamidate prodrugs have been reported to be stable in selected biological media. nih.gov This stability is consistent with their observed resistance to a wide range of degradative enzymes found in such media. nih.gov

The neutral charge of the phosphorodiamidate backbone, as found in PMOs, contributes to this stability by reducing non-specific binding to proteins and other components of complex media that can facilitate degradation. researchgate.net This characteristic ensures that the concentration of the active compound remains consistent over the course of an experiment, leading to more reliable and reproducible results.

Comparative Mechanistic Studies with Other Phosphate Backbone Analogues

The phosphorodiamidate linkage imparts mechanistic properties that are distinct from other common phosphate backbone analogues used in oligonucleotide chemistry, such as the natural phosphodiester linkage and the widely studied phosphorothioate (B77711) linkage.

A primary point of comparison is the backbone charge. Natural DNA and RNA, as well as phosphorothioate oligonucleotides, possess a negatively charged phosphodiester or phosphorothioate backbone. In contrast, the phosphorodiamidate linkage is uncharged. researchgate.net This neutrality reduces electrostatic repulsion with the negatively charged backbone of target nucleic acids and can alter cellular uptake and biodistribution profiles. oup.com

Another key mechanistic difference is the aforementioned RNase H independence. While phosphorothioate "gapmer" antisense oligonucleotides are designed to elicit RNase H-mediated degradation of the target mRNA, phosphorodiamidate-based oligonucleotides, such as PMOs, function via a steric-blocking mechanism. oup.com They physically obstruct the translational machinery or modulate pre-mRNA splicing without degrading the target RNA. nih.govresearchgate.net

Table 3: Comparative Properties of Phosphate Backbone Analogues

| Property | Phosphodiester (Natural) | Phosphorothioate | Phosphorodiamidate |

|---|---|---|---|

| Backbone Charge | Anionic | Anionic | Neutral |

| Nuclease Stability | Low | High | Very High |

| RNase H Activation | Yes | Yes (in gapmers) | No |

| Primary Mechanism | Hybridization | RNase H-mediated degradation | Steric-blocking |

Spectroscopic Characterization and Advanced Analytical Techniques for Phosphorodiamidates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the covalent structure of molecules. For phosphorodiamidates, both proton (¹H) and phosphorus (³¹P) NMR are routinely employed to verify the synthesis and structure of target compounds.

While specific spectral data for Ethyl N,N'-dipropylphosphorodiamidate is not extensively published, the expected ¹H-NMR spectrum can be predicted based on the analysis of structurally similar compounds, such as other N-alkylated phosphoramides and molecules containing ethyl and propyl groups. researchgate.netrsc.org The spectrum would provide definitive confirmation of the presence and connectivity of the ethyl and dipropyl groups attached to the phosphorodiamidate core.

Key features expected in the ¹H-NMR spectrum include distinct signals for the ethyl and propyl moieties, with characteristic splitting patterns (multiplicity) due to spin-spin coupling between adjacent protons and the phosphorus atom. The methylene (B1212753) protons of the ethyl group (-O-CH₂-CH₃) would appear as a multiplet due to coupling with both the methyl protons and the phosphorus atom. The terminal methyl protons would likely be a triplet. Similarly, the protons of the two N-propyl groups (-NH-CH₂-CH₂-CH₃) would exhibit complex multiplets corresponding to the α-methylene, β-methylene, and terminal methyl groups, further complicated by coupling to the phosphorus atom.

Table 1: Predicted ¹H-NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Ethyl (-O-CH₂-CH₃) - CH₂ | ~4.0 | Doublet of quartets (dq) | ³J(H,H) ≈ 7, ³J(P,H) ≈ 8 |

| Ethyl (-O-CH₂-CH₃) - CH₃ | ~1.2 | Triplet (t) | ³J(H,H) ≈ 7 |

| Propyl (-NH-CH₂CH₂CH₃) - α-CH₂ | ~3.0 | Multiplet (m) | - |

| Propyl (-NH-CH₂CH₂CH₃) - β-CH₂ | ~1.5 | Multiplet (m) | - |

| Propyl (-NH-CH₂CH₂CH₃) - CH₃ | ~0.9 | Triplet (t) | ³J(H,H) ≈ 7 |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

³¹P-NMR spectroscopy is exceptionally informative for phosphorus-containing compounds, as the chemical shift is highly sensitive to the electronic environment of the phosphorus nucleus. researchgate.net This technique is crucial for confirming the formation of the phosphorodiamidate linkage. For this compound, a single resonance would be expected in the proton-decoupled ³¹P-NMR spectrum, confirming the presence of a single phosphorus environment. The chemical shift value helps to characterize the oxidation state and coordination of the phosphorus atom. In proton-coupled spectra, this signal would be split into a complex multiplet due to couplings with the protons on the adjacent ethyl and propyl groups, providing further structural confirmation. spectrabase.com The study of related phosphoramidates indicates that the chemical shifts are influenced by the nature of the substituents on the nitrogen atoms. researchgate.net

Mass Spectrometry (MS) Applications in Phosphorodiamidate Research

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, assessing its purity, and elucidating its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the analysis of volatile and thermally stable compounds like many organophosphorus molecules. cromlab-instruments.esanalysis.rs For a relatively small molecule such as this compound, GC-MS serves as an excellent tool for identification and purity assessment. In this technique, the sample is vaporized and separated on a GC column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a molecular fingerprint. The molecular ion peak (M⁺) confirms the molecular weight of the compound. The fragmentation pattern gives structural information that can be used to confirm the identity. For purity assessment, the gas chromatogram is analyzed; a single, sharp peak indicates a pure compound, while the presence of multiple peaks suggests impurities. The relative area of each peak corresponds to the relative abundance of that component in the mixture. rcaap.ptnih.gov

Table 2: Typical GC-MS Parameters for Organophosphorus Compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| GC Column | Low-polarity capillary column (e.g., 5% phenyl polysiloxane) | Separation of compounds based on volatility. |

| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |

| Carrier Gas | Helium or Hydrogen | Transports sample through the column. |

| Ionization Mode | Electron Ionization (EI) | Creates predictable and reproducible fragmentation patterns. |

| MS Detector | Quadrupole or Ion Trap | Separates ions based on their mass-to-charge ratio. |

For larger molecules like phosphorodiamidate morpholino oligomers (PMOs), which are built from repeating phosphorodiamidate units, tandem mass spectrometry (MS/MS) is essential for structural elucidation and sequencing. acs.orgnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of the PMO) is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then analyzed.

This technique allows for the precise determination of the sequence of the morpholino nucleobases in the oligomer. By analyzing the mass differences between the fragment ions, the sequence can be reconstructed. Recent studies have successfully applied hydrophilic interaction chromatography (HILIC) coupled with CID-MS/MS to achieve 100% sequence coverage for PMOs ranging from 18 to 25 units in length. cromlab-instruments.esrcaap.pt This method is also powerful enough to identify and characterize impurities, such as positional isomers of deletion sequences. cromlab-instruments.es

Unlike the negatively charged backbones of natural DNA and RNA (phosphodiesters), the phosphorodiamidate backbone is uncharged. This neutrality leads to distinctive fragmentation pathways under MS/MS conditions. rcaap.pt Understanding these mechanisms is crucial for the accurate interpretation of mass spectra and reliable sequencing of PMOs.

Investigations using collision-induced dissociation (CID) have shown that the fragmentation of the neutral backbone generates a series of characteristic ions. The specific types of ions formed (often denoted with letters like 'd' and 'z' ions) correspond to cleavages at different points along the phosphorodiamidate linkage and the morpholino ring system. rcaap.pt The study of these pathways reveals how charge is distributed during fragmentation and which bonds are most likely to break. This fundamental knowledge improves the reliability of sequencing algorithms and aids in the structural characterization of novel phosphorodiamidate-based molecules.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For a phosphorodiamidate like this compound, the IR spectrum provides distinct signals corresponding to its key structural components.

The primary absorption bands are associated with the phosphoryl (P=O), phosphorus-nitrogen (P-N), nitrogen-hydrogen (N-H), carbon-hydrogen (C-H), and phosphorus-oxygen-carbon (P-O-C) bonds. The P=O stretching vibration is particularly characteristic and appears as a strong absorption band. The exact position of these bands can be influenced by the molecular environment, including hydrogen bonding.

Key Research Findings:

The phosphoryl (P=O) bond in phosphoramidates typically gives rise to a strong absorption band in the region of 1190-1250 cm⁻¹. researchgate.net

Absorptions corresponding to P-N and P-O stretching are generally observed in the 1100-900 cm⁻¹ range. researchgate.net

The presence of N-H bonds would be indicated by stretching vibrations in the 3200-3400 cm⁻¹ region, which can be broadened by hydrogen bonding. specac.com

Standard aliphatic C-H stretching and bending vibrations are expected in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively. vscht.cz

Below is a table summarizing the expected characteristic IR absorption frequencies for the functional groups in this compound.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3200 - 3400 | Medium, often broad |

| C-H (sp³) | Stretch | 2850 - 3000 | Strong |

| P=O | Stretch | 1190 - 1250 | Strong |

| P-O-C | Asymmetric Stretch | 990 - 1050 | Strong |

| P-N | Stretch | 900 - 1100 | Medium to Strong |

| C-H (sp³) | Bend/Scissor | 1350 - 1470 | Variable |

| C-N | Stretch | 1020 - 1200 | Medium |

Circular Dichroism (CD) Spectroscopy for Probing Solution Structures and Conformational Dynamics

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a phosphorodiamidate to be CD-active, it must be chiral. Chirality in such compounds can arise from a stereogenic phosphorus center or the presence of chiral substituents.

Research Applications:

While specific studies on this compound are not prevalent, research on larger, chiral molecules incorporating phosphorodiamidate linkages, such as phosphorodiamidate morpholino oligomers (PMOs), demonstrates the utility of CD spectroscopy. edu.krd

In these larger systems, CD spectra help to resolve solution structures and understand the conformational dynamics, which are influenced by the competition between non-polar nucleobases and the uncharged phosphorodiamidate backbone for solvent exposure.

The technique is instrumental in determining the conformation and absolute configuration of chiral organic molecules, making it a key tool in stereochemical analysis. wiley.comedu.krd

Chromatographic Methods for Phosphorodiamidate Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective chromatographic technique for the separation and analysis of polar and hydrophilic compounds. researchgate.netlongdom.org Since phosphorodiamidates are polar molecules, HILIC presents a robust alternative to traditional reversed-phase liquid chromatography (RPLC), where such compounds often exhibit poor retention. sigmaaldrich.com

The HILIC separation mechanism involves the partitioning of analytes between a hydrophilic stationary phase (e.g., bare silica (B1680970) or silica bonded with polar functional groups) and a mobile phase composed of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer. sigmaaldrich.comthermofisher.com The water in the mobile phase creates a water-enriched layer on the surface of the stationary phase, facilitating the retention of polar analytes.

Key Research Findings:

HILIC coupled with tandem mass spectrometry (MS/MS) has been successfully developed for the determination of polar organophosphorus compounds in various matrices. nih.gov

This technique is particularly advantageous for MS detection because the high organic content of the mobile phase promotes efficient spray ionization. longdom.orgsigmaaldrich.com

Researchers have optimized HILIC methods for the analysis of complex phosphorodiamidate-containing molecules, demonstrating its power in separating closely related polar species. researchgate.net

A summary of typical HILIC operational parameters for polar organophosphorus compound analysis is provided below. nih.gov

| Parameter | Description |

| Stationary Phase | Atlantis HILIC silica column |

| Mobile Phase | Isocratic elution with a mixture of acetonitrile, isopropanol, and ammonium (B1175870) formate (B1220265) buffer |

| Detection | Positive electrospray ionization tandem mass spectrometry (ESI-MS/MS) |

Impurity profiling is a critical aspect of pharmaceutical analysis, ensuring the safety and efficacy of drug substances by identifying and quantifying impurities. Chromatographic methods, especially when coupled with mass spectrometry (LC-MS), are the cornerstone of impurity profiling. thermofisher.com

A significant challenge in this area is the identification and separation of positional isomers, which have the same molecular weight and often similar chromatographic behavior, making them difficult to distinguish using LC-MS alone. acs.org

Advanced Strategies:

High-Resolution Mass Spectrometry (HRMS): The use of HRMS, such as with an Orbitrap mass spectrometer, allows for the confident characterization of raw materials and the elucidation of trace-level impurity structures through accurate mass measurements and fragmentation data. thermofisher.comthermofisher.com

Tandem Mass Spectrometry (MS/MS): Sequencing via MS/MS is a powerful strategy to identify different positional isomers. By inducing fragmentation of the co-eluting isomers, unique "fingerprint" fragments can be generated for each isomer, allowing for their unambiguous identification by pinpointing the exact location of structural differences. acs.org

Two-Dimensional Liquid Chromatography (2D-LC): For complex samples, 2D-LC workflows can significantly enhance peak capacity and resolution. A common approach involves using two different chromatographic modes (e.g., strong cation exchange followed by HILIC) to separate impurities that may co-elute in a single dimension. nih.gov This technique has been successfully applied to the impurity profiling of complex phosphorodiamidate morpholino oligomers, enabling the identification of impurities at very low levels. nih.gov

These advanced analytical strategies are essential for the comprehensive characterization of this compound, ensuring its purity and providing a deeper understanding of its chemical properties.

Computational and Theoretical Investigations of Phosphorodiamidate Chemistry

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity

Quantum chemical calculations, such as those based on density functional theory (DFT) or other ab initio methods, are fundamental for understanding the electronic properties of phosphorodiamidates. These calculations provide a detailed picture of the electron distribution within the molecule, which governs its reactivity and acidity.

Key insights from these methods include:

Electronic Structure: Calculations reveal the nature of the phosphoryl bond (P=O) and the P-N bonds. The P=O bond is highly polarized, with significant negative charge on the oxygen atom and positive charge on the phosphorus atom. This charge distribution is crucial for the molecule's interaction with biological targets and solvents.

Reactivity: The calculated electrostatic potential map highlights regions of the molecule that are susceptible to nucleophilic or electrophilic attack. For instance, the positively charged phosphorus center is a primary site for nucleophilic attack, a key step in hydrolysis reactions.

Acidity (pKa): Theoretical methods can predict the pKa values of the N-H protons in related phosphorodiamidate structures. The acidity is influenced by the substituents on the nitrogen and phosphorus atoms. Structure-reactivity correlations have been established for the hydrolysis of related phosphoramidate (B1195095) monoanions, where the rate constants are correlated with the pKa of the leaving amine group. psu.edu This relationship is often nonlinear, indicating a change in the reaction mechanism or transition state structure as the basicity of the amine changes. psu.edu

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solution Structures

Molecular dynamics (MD) simulations are used to model the movement of atoms in a molecule over time, providing a dynamic view of its behavior in different environments, particularly in solution.

The accuracy of MD simulations is critically dependent on the quality of the underlying atomic force field, which is a set of parameters describing the potential energy of the system. ethz.chj-octa.com For novel or uncommon chemical moieties like phosphorodiamidates, standard force fields (e.g., AMBER, CHARMM) may lack accurate parameters. nih.gov

The development process for a phosphorodiamidate force field typically involves:

Quantum Chemical Calculations: High-level ab initio or DFT calculations are performed on a small model compound (like Ethyl N,N'-dipropylphosphorodiamidate itself) to determine its equilibrium geometry (bond lengths, angles) and the energy penalties associated with deforming it. nih.govresearchgate.net

Charge Derivation: Atomic partial charges are calculated to accurately represent the molecule's electrostatic properties. These are crucial for modeling interactions with polar solvents like water and with biological macromolecules. nih.gov

Parameter Fitting: The data from quantum calculations are used to derive or refine force field parameters, including those for bond stretching, angle bending, dihedral rotations, and non-bonded (van der Waals and electrostatic) interactions. nih.govresearchgate.net

This process has been successfully applied to create force fields for phosphorodiamidate morpholino oligonucleotides (PMOs), a class of therapeutic molecules that share the same phosphorodiamidate linkage. nih.gov These specialized force fields enable accurate simulations of the conformational dynamics of these complex molecules in aqueous solution. nih.govnih.gov

While this compound is a small molecule, the phosphorodiamidate linkage is a key component of antisense oligonucleotides (ASOs) like PMOs, which function by binding to complementary RNA strands. MD simulations are invaluable for studying this duplex formation process. nih.govnih.govwesleyan.edu

Simulations can provide atomic-level details on:

Binding Mechanism: How the ASO recognizes and binds to its target RNA sequence.

Structural Stability: The simulations can assess the stability of the resulting duplex, analyzing factors like hydrogen bonding, base stacking, and the conformation of the phosphorodiamidate backbone. mdpi.com

Binding Energetics: Methods like free energy perturbation (FEP) or thermodynamic integration (TI) can be used with MD simulations to calculate the binding free energy, providing a quantitative measure of binding affinity.

For PMOs, simulations show that their uncharged phosphorodiamidate backbone is often shielded from the solvent in the folded state, while the nucleobases are exposed on the exterior, facilitating interaction with target RNA. nih.govnih.gov The force fields developed for these systems are specifically designed to be used in computational studies of their duplex formation with complementary RNAs to explore their mechanism of action. nih.govresearchgate.net

Machine Learning Approaches in Phosphorodiamidate Research

Machine learning (ML) is increasingly being used in conjunction with computational chemistry to accelerate research and extract deeper insights from complex data. cytivalifesciences.cominnovationnewsnetwork.comdrugtargetreview.com In the context of phosphorodiamidates, ML can be applied in several ways:

Force Field Development: ML models can be trained on large quantum mechanical datasets to rapidly predict force field parameters for new molecules, bypassing some of the time-consuming steps of traditional parameterization. ethz.ch

Analysis of MD Simulations: The vast amount of data generated by long-MD simulations can be challenging to analyze. ML algorithms can identify the most relevant solution structures and their statistical weights from a complex conformational ensemble. nih.govnih.gov This approach has been used successfully to model experimental data for PMOs. nih.gov

Predictive Modeling: ML models can be trained to predict molecular properties directly from the chemical structure, as discussed in section 5.5.

A notable application involved combining MD simulations with machine learning to resolve the solution structures of 22-mer, 25-mer, and 30-mer PMOs, demonstrating the power of integrating these computational techniques. nih.govnih.govresearchgate.net

Theoretical Insights into Structure-Reactivity Relationships and Mechanism of Action at the Atomic Level

Theoretical studies provide a bridge between a molecule's structure and its chemical reactivity or biological function. nih.gov For phosphorodiamidates, computational models help elucidate how changes in their chemical structure affect their behavior.

Studies on related phosphoramidates have revealed a non-linear relationship between the rate of hydrolysis and the pKa of the amine leaving group. psu.edu This suggests that the transition state for the reaction changes depending on the amine's basicity. psu.edu For amines with a pKa below approximately 8, the reaction proceeds through one mechanism, while for those with a higher pKa, a different pathway is favored. psu.edu Such insights are crucial for designing phosphorodiamidate-based compounds with desired stability profiles.

In larger systems like PMOs, computational studies have provided unique mechanistic insights. The conformational dynamics are defined by a competition between the non-polar nucleobases and the uncharged phosphorodiamidate groups for shielding from solvent. nih.govnih.gov This results in non-canonical, partially helical folded structures. nih.gov This unique structural behavior, driven by the properties of the phosphorodiamidate backbone, represents a distinct mechanism of action for these molecules compared to naturally charged nucleic acids. nih.gov

Predictive Modeling of Phosphorodiamidate Analog Properties

Predictive modeling uses computational methods to forecast the properties of new, unsynthesized molecules. This is a vital component of modern drug discovery and materials science, as it allows researchers to prioritize the synthesis of the most promising candidates. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models build a mathematical relationship between a molecule's structural features (descriptors) and its measured biological activity or physicochemical properties. nih.gov For a series of phosphorodiamidate analogs, a QSAR model could be developed to predict properties like target binding affinity or cell permeability based on descriptors such as molecular weight, lipophilicity (logP), and electronic parameters derived from quantum chemistry. QSAR studies have shown that parameters related to the polarity and topology of molecules can be important factors affecting their inhibitory ability. nih.gov

Pharmacokinetic (PK) Modeling: Computational models can also predict how a drug is absorbed, distributed, metabolized, and excreted (ADME). For PMOs, allometric scaling approaches have been investigated to predict human pharmacokinetic profiles from nonclinical data. nih.govresearchgate.net These models are essential for designing molecules that can effectively reach their target in the body.

The data below, derived from computational and experimental studies of phosphorodiamidate morpholino oligonucleotides, illustrates the type of quantitative information that can be obtained and used in predictive models.

| Property | 22-mer PMO | 25-mer PMO | 30-mer PMO |

|---|---|---|---|

| Radius of Gyration (nm) | 1.4 | 1.5 | 1.7 |

| Free Energy of Folding (kcal/mol) | -31 | -34 | -42 |

| Enthalpy of Folding (kcal/mol) | -52 | -60 | -80 |

| Entropy of Folding (kcal/mol) | -21 | -26 | -38 |

These predictive approaches, grounded in theoretical chemistry, are instrumental in the rational design of new phosphorodiamidate analogs with optimized properties.

Diverse Applications of Phosphorodiamidate Compounds in Academic Research

Role as Reagents and Precursors in Synthetic Organic Chemistry

Phosphorodiamidate derivatives serve as key reagents and building blocks for the synthesis of a wide array of more complex organophosphorus compounds. Their reactivity can be tuned by modifying the substituents on the nitrogen and phosphorus atoms, allowing for precise control in chemical transformations.

Synthetic Utility in the Formation of Various Organophosphorus Compounds

Phosphorodiamidates are instrumental in the preparation of other organophosphorus compounds. For instance, reagents like 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite are widely used for the in-situ preparation of deoxyribonucleoside phosphoramidites, which are essential intermediates for the automated solid-phase synthesis of DNA oligonucleotides nih.gov. This highlights the role of phosphorodiamidates as stable and effective phosphitylating agents in the construction of biological macromolecules. The synthesis of these reagents is often straightforward, providing a cost-effective and stable alternative to other phosphinylating agents nih.gov.

Application in Regioselective Cyclophosphorylation Reactions of Polyols

A significant application of phosphorodiamidate chemistry is in the regioselective cyclophosphorylation of polyols, particularly those containing vicinal cis-diol moieties. A notable reagent in this area is Bis(dimethylamino)phosphorodiamidate (BDMDAP), which facilitates an efficient, one-pot cyclophosphorylation of biologically important polyols acs.orgnih.govorganic-chemistry.org. This method has been successfully applied to high-value targets such as myo-inositol, various nucleosides, and other natural products acs.orgorganic-chemistry.orgacs.org. The reaction proceeds with high regioselectivity for the cis-diol group, a transformation that is often challenging using conventional phosphorylating agents which typically require multi-step protection-deprotection strategies organic-chemistry.org. The use of tin catalysts, such as Me2SnCl2, can further improve the conversion rates in these reactions acs.org.

Employment in Protecting Group-Free Synthetic Transformations

Table 1: Applications of Bis(dimethylamino)phosphorodiamidate (BDMDAP) in Synthesis

| Target Substrate Class | Specific Example | Key Feature of Transformation | Reference |

|---|---|---|---|

| Polyols | myo-Inositol | Regioselective cyclophosphorylation of the 1,2-cis-diol | acs.orgorganic-chemistry.org |

| Nucleosides | Various | One-pot synthesis of 2',3'-cyclic monophosphates | acs.orgacs.org |

Design and Synthesis of Advanced Oligonucleotide Analogues and Prodrugs

The phosphorodiamidate linkage is a cornerstone in the design of next-generation nucleic acid therapeutics and prodrugs. Its unique properties, including charge neutrality and high enzymatic stability, address key limitations of natural phosphodiester-based oligonucleotides.

Development of Functionalized Nucleoside Analogs Utilizing Phosphorodiamidate Linkages

Phosphorodiamidate moieties are also employed in the rational design of nucleoside analogue prodrugs to enhance their therapeutic efficacy nih.gov. Many nucleoside analogues require intracellular phosphorylation to their active triphosphate form to exert their antiviral or anticancer effects nih.govnih.gov. This initial phosphorylation step can be inefficient and rate-limiting. The ProTide approach masks the phosphate (B84403) group of a nucleotide analogue as a phosphoramidate (B1195095) or phosphorodiamidate, creating a lipophilic prodrug that can more easily cross cell membranes nih.gov. Once inside the cell, the masking groups are cleaved by cellular enzymes to release the active monophosphate, bypassing the need for the initial enzymatic phosphorylation step researchgate.net.

This strategy has been successfully used to develop multifunctional agents. For example, WHI-07, an arylphosphoramidate derivative of the anti-HIV drug zidovudine, was designed as a multifunctional compound with anticancer, anti-HIV, and contraceptive properties nih.gov. The design incorporates specific moieties into the phosphoramidate group that, upon metabolism, yield products with distinct therapeutic activities, demonstrating the power of this approach in creating versatile drug candidates nih.gov.

Exploring Structural Modifications for Modulating Molecular Recognition Profiles

The phosphorodiamidate linkage is a cornerstone in the design of synthetic molecules capable of precise molecular recognition, most notably in the field of antisense therapeutics. Structural modification of the nucleic acid backbone using this moiety has given rise to a class of compounds known as Phosphorodiamidate Morpholino Oligonucleotides (PMOs). taylorandfrancis.comspecialchem.com

PMOs are synthetic analogs of DNA or RNA where the standard sugar-phosphate backbone is replaced by a structure of morpholine (B109124) rings linked by uncharged phosphorodiamidate bonds. taylorandfrancis.commdpi.com This fundamental structural change confers several advantageous properties for molecular recognition:

High Stability: The modified backbone is resistant to degradation by cellular enzymes like nucleases, which makes PMOs highly stable in biological environments. taylorandfrancis.com

Specific Binding: PMOs are designed to bind to complementary sequences of target mRNA via Watson-Crick base pairing. specialchem.commdpi.com This binding is highly specific and can physically block the translation of the mRNA into protein, a mechanism known as steric blockade. mdpi.com

Neutral Backbone: Unlike the negatively charged backbone of natural nucleic acids, the phosphorodiamidate linkage is uncharged. This eliminates non-specific electrostatic interactions and contributes to the high specificity of binding.

Researchers have further modified PMO structures to enhance their delivery and efficacy. For instance, conjugating PMOs with cell-penetrating peptides (CPPs) or linking them to dendritic molecular scaffolds improves their uptake into cells, which can otherwise be challenging. mdpi.com These modifications are crucial for translating the molecular recognition properties of PMOs into therapeutic applications, such as in the treatment of Duchenne muscular dystrophy (DMD) by altering RNA splicing. mdpi.com The ability to systematically alter the base sequence and attach functional moieties allows for the fine-tuning of their molecular recognition profiles for a wide range of RNA targets. taylorandfrancis.com

Table 1: Structural Modifications in Phosphorodiamidate Morpholino Oligonucleotides (PMOs) and their Impact on Molecular Recognition

| Structural Modification | Key Feature | Impact on Molecular Recognition Profile |

| Morpholine Ring | Replaces the deoxyribose/ribose sugar of natural nucleic acids. taylorandfrancis.comspecialchem.com | Provides a stable, structured backbone for precise orientation of nucleobases. |

| Phosphorodiamidate Linkage | Replaces the phosphodiester bond; is electrically neutral. taylorandfrancis.commdpi.com | Enhances binding specificity by preventing non-specific electrostatic interactions with cellular components. |

| Peptide Conjugation | Covalent attachment of cell-penetrating peptides (e.g., (R-Ahx-R)4R). mdpi.com | Does not alter the core recognition mechanism but enhances cellular uptake, allowing the PMO to reach its target mRNA. |

| Vivo-PMO Modification | Attachment to a triazine-cored dendritic scaffold with guanidinium (B1211019) head groups. mdpi.com | Improves cell membrane penetration, facilitating effective delivery and interaction with the intracellular target. |

| PMOplus™ | Incorporation of positively charged piperazine groups into the backbone. mdpi.com | Modifies the overall charge of the molecule, which can influence cellular uptake and interaction with RNA. |

Catalysis and Asymmetric Synthesis

The phosphorus-nitrogen bond of the phosphorodiamidate structure is a key component in the development of sophisticated ligands and organocatalysts for stereoselective synthesis.

Chiral phosphorodiamidate derivatives are integral components of a highly successful class of ligands known as chiral phosphine-phosphoramidites. researchgate.netnih.gov These ligands have gained prominence in asymmetric catalysis due to their modularity, stability towards air and moisture, and the exceptional levels of stereocontrol they impart. researchgate.netnih.gov

These ligands typically feature a phosphine moiety and a phosphoramidite (B1245037) unit, which often contains a chiral phosphorodiamidate structure derived from a chiral diamine or amino alcohol. The modular nature of their synthesis allows for the creation of extensive ligand libraries, enabling fine-tuning of steric and electronic properties to achieve optimal performance in various catalytic reactions.

Research has demonstrated the broad utility of these ligands in numerous metal-catalyzed asymmetric transformations:

Rhodium-Catalyzed Hydrogenation: Used for the asymmetric hydrogenation of C=C, C=O, and C=N double bonds with excellent enantioselectivities. nih.gov

Copper-Catalyzed Conjugate Addition: Ferrocenyl phosphine-phosphoramidite ligands have been successfully applied in the copper-catalyzed asymmetric conjugate reduction of α,β-unsaturated esters, achieving up to 99% enantiomeric excess (ee). researchgate.net

Other Reactions: They have also shown high efficacy in Rh-catalyzed hydroformylation, Pd-catalyzed allylic alkylation, and Ag-catalyzed cycloaddition reactions. nih.gov

The success of these ligands lies in their ability to create a well-defined and rigid chiral environment around the metal center, which effectively directs the stereochemical outcome of the reaction.

Table 2: Performance of Chiral Phosphorodiamidate-Containing Ligands in Asymmetric Catalysis

| Catalytic Reaction | Metal Catalyst | Ligand Type | Substrate Class | Achieved Enantioselectivity (ee) |

| Asymmetric Hydrogenation | Rhodium | Phosphine-Phosphoramidite | Functionalized Olefins | Often >99% researchgate.net |

| Asymmetric Conjugate Reduction | Copper | Ferrocenyl Phosphine-Phosphoramidite | β-aryl α,β-unsaturated esters | Up to 99% researchgate.net |

| Asymmetric Hydroformylation | Rhodium | Phosphine-Phosphoramidite | Various Alkenes | High enantioselectivities and regioselectivities nih.gov |

| Asymmetric Allylic Alkylation | Palladium | Phosphine-Phosphoramidite | Allylic Substrates | High efficacy reported nih.gov |

Beyond their role in metal-coordinating ligands, motifs structurally related to phosphorodiamidates form the basis of powerful organocatalysts. A prime example is the class of catalysts known as imidodiphosphorimidates (IDPis). chempoint.com These molecules are characterized by a highly acidic N-H proton bridging two phosphorus atoms, creating a confined, enzyme-like active site. chempoint.com

IDPis function as exceptionally strong chiral Brønsted acid catalysts and have proven effective in reactions that were previously considered intractable for organocatalysis. chempoint.com Their high acidity and well-defined steric environment allow them to activate and control small, unreactive substrates with remarkable levels of reactivity and selectivity. chempoint.com For example, they have been successfully used in enantioselective Diels-Alder reactions to construct highly congested stereocenters. chempoint.com

These catalytic motifs represent a frontier in organocatalysis, demonstrating how the fundamental structure of the phosphorodiamidate framework can be evolved to create catalysts with unprecedented power and precision. chempoint.comnih.gov

Applications in Materials Science and Polymer Chemistry

While the primary research focus for many phosphorodiamidate compounds lies in biocatalysis and therapeutics, the phosphorus-nitrogen linkage also holds potential in materials science, although applications are less commonly documented than for other functional groups like acrylates or epoxides.

Reactive diluents are low-viscosity compounds that are added to polymer resin formulations to reduce viscosity for easier processing. Unlike simple solvents, they contain functional groups that allow them to co-react and become an integral part of the final cross-linked polymer network. Cross-linkers are molecules that form covalent bonds between polymer chains, creating a more rigid and stable network structure. chempoint.com

The application of simple, monomeric phosphorodiamidates like Ethyl N,N'-dipropylphosphorodiamidate as reactive diluents or cross-linkers for common polymer systems (e.g., epoxies, polyurethanes) is not widely reported in scientific literature. The field is dominated by compounds such as glycidyl ethers and multifunctional acrylates.

However, a related area of research involves the synthesis of polymers where the phosphorodiamidate group is part of the main chain, known as poly(phosphorodiamidate)s (PPDAs). researchgate.net Recent studies have shown that PPDAs can be synthesized via acyclic diene metathesis polymerization. These polymers exhibit high thermal stability and have the potential to be used in the development of cross-linked thermosets and multiblock copolymers. researchgate.net This demonstrates the capability of the phosphorodiamidate linkage to form robust polymer backbones, a foundational property for any cross-linking or network-forming component.

UV-curable formulations are liquid resins that rapidly solidify or "cure" into a polymer network upon exposure to ultraviolet (UV) light. These systems typically consist of oligomers, monomers (which can also act as reactive diluents), and a photoinitiator that starts the polymerization reaction. mdpi.com Acrylates and epoxides are the most common reactive groups used in these formulations. mdpi.com

There is currently limited specific research documenting the integration of phosphorodiamidate compounds as primary components in UV-curable formulations. The research on UV-curable phosphorus-containing polymers has largely focused on phosphorus (meth)acrylate oligomers. nih.gov In these systems, the phosphorus atom is incorporated to enhance properties like flame retardancy or adhesion, but the curing chemistry proceeds through the well-established free-radical polymerization of acrylate groups. nih.gov

While the direct use of the phosphorodiamidate moiety in common UV-curing reactions is not established, its inherent stability and the diverse chemistry of phosphorus could offer avenues for future research in developing novel photocurable materials with unique properties.

Future Directions and Emerging Research Avenues for Ethyl N,n Dipropylphosphorodiamidate and Its Congeners

Development of Novel and Sustainable Synthetic Routes

A primary challenge in organophosphorus chemistry is the reliance on traditional synthetic methods that often involve hazardous reagents and generate significant waste. rsc.org The synthesis of phosphorodiamidates frequently employs precursors like phosphoryl chloride (POCl₃), which is highly toxic. rsc.org Conventional routes, such as salt elimination, can produce large amounts of stoichiometric waste. nih.gov The future of synthesizing compounds like Ethyl N,N'-dipropylphosphorodiamidate will focus on "green chemistry" principles to enhance safety, efficiency, and environmental benignity. rsc.orgresearchgate.net

Emerging research avenues are expected to include:

Catalytic Approaches: Moving away from stoichiometric reagents, research will likely explore novel catalysts. Iodine-mediated oxidative cross-coupling reactions, for instance, offer a route that uses an inexpensive oxidant and can be performed under solvent-free conditions, generating water as a benign byproduct. nih.gov Further development of copper-catalyzed diastereoselective methods could also be adapted for simpler phosphorodiamidates. nih.gov

Electrochemical Synthesis: Electrosynthesis represents a powerful green alternative, replacing chemical oxidants or reducing agents with electricity. beilstein-journals.org Future work could establish electrochemical protocols for forming the P-N bonds in this compound, offering high selectivity and milder reaction conditions, often at room temperature. beilstein-journals.org

Atom Economy and One-Pot Reactions: Designing synthetic pathways that maximize the incorporation of starting materials into the final product (high atom economy) is a key goal. researchgate.net One-pot procedures, where sequential reactions are carried out in a single reactor, reduce the need for purification of intermediates, saving solvents, time, and energy. Research into one-pot oxidative amination or tandem condensation-amination reactions will be a priority.

| Synthetic Strategy | Traditional Approach | Emerging Sustainable Alternative | Key Advantages of Alternative |

| Phosphorus Source | Phosphoryl chloride (POCl₃) | Dialkyl H-phosphonates | Less hazardous starting materials |

| Reaction Type | Salt elimination with stoichiometric base | Iodine- or Copper-catalyzed cross-coupling | Catalytic turnover, reduced waste |

| Energy Input | Conventional heating | Electrosynthesis, microfluidic reactors | Precise control, energy efficiency, safety |

| Solvent Use | Use of hazardous/volatile solvents | Solvent-free conditions or benign media (e.g., water) | Reduced environmental impact and cost |

Exploration of Undiscovered Reactivity and Complex Mechanistic Pathways

The reactivity of phosphorodiamidates is most famously exploited in the "ProTide" strategy, where they act as prodrugs that release a monophosphate intracellularly. researchgate.net However, the fundamental reactivity of simpler congeners like this compound remains underexplored. Future research will delve into new chemical transformations and gain a more profound understanding of the underlying reaction mechanisms.

Key areas for future exploration include:

Asymmetric Catalysis: Phosphoramidites, close structural relatives, have proven to be exceptional ligands in transition-metal-catalyzed asymmetric reactions. nih.gov The P-N bond and the substituents on both phosphorus and nitrogen can be fine-tuned to create a specific chiral environment. Future work could investigate this compound and its chiral congeners as a new class of modular ligands for reactions like asymmetric hydrogenation or hydrovinylation. rsc.org

Coordination Chemistry: The phosphoryl oxygen and the nitrogen atoms of the phosphorodiamidate moiety can act as chelating ligands for various metals. nih.gov This coordinating ability could be harnessed for applications in bond activation, the development of novel pre-catalysts, or the stabilization of reactive metallic species. nih.gov

Mechanistic Elucidation: While the general mechanisms of some phosphoramidate (B1195095) reactions are known, a detailed understanding for specific congeners is often lacking. Future studies will likely employ a combination of kinetic analysis, isotopic labeling, and in-situ spectroscopic monitoring to unravel complex reaction pathways, identify transient intermediates, and understand the precise role of catalysts or additives. nih.govresearchgate.net This knowledge is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Integration of Advanced Computational and Experimental Methodologies for Deeper Insights

The synergy between computational chemistry and experimental work is revolutionizing molecular science. nih.gov For phosphorodiamidates, this integrated approach will be essential for accelerating discovery and deepening the understanding of their behavior at a molecular level.

Future research will increasingly rely on:

Quantum Chemical Modeling: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict reactivity. researchgate.netmdpi.com This allows for the in-silico screening of potential synthetic routes and catalysts before they are attempted in the lab, saving time and resources. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of phosphorodiamidates, their interaction with solvents, and their binding to biological macromolecules or metal centers. This is particularly valuable for understanding the structure-function relationships of these molecules in complex environments.

Predictive Modeling for Properties: By building computational models based on existing experimental data, it will be possible to predict the properties of new, unsynthesized congeners of this compound. This includes predicting their stability, solubility, and even potential biological activity or toxicity through Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov

Advanced Spectroscopy: The data generated from computational studies will be validated and refined using advanced experimental techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (particularly ³¹P NMR) and mass spectrometry will continue to be vital tools for characterizing structures and monitoring reaction progress. mdpi.com

Expansion of Applications in Emerging Areas of Chemical Synthesis and Advanced Materials

While medicinal and agricultural chemistry have been the primary application areas for phosphoramidates, future research will broaden this scope significantly. nih.gov The unique structural and chemical properties of the phosphorodiamidate core make it an attractive building block for novel materials and a versatile tool in synthesis.

Promising future applications include:

Polymer Chemistry: The phosphorodiamidate linkage can be incorporated into polymer backbones to create poly(phosphorodiamidate)s (PPDAs). researchgate.net These materials are promising for biomedical applications due to their precise, pH-dependent degradation profiles. Under acidic conditions, the P-N backbone cleaves, while under basic conditions, a pendant ester group can be selectively hydrolyzed. researchgate.net This tunable degradability makes them excellent candidates for drug delivery systems or scaffolds in tissue engineering. researchgate.netsemanticscholar.org

Advanced Materials: Organophosphorus compounds are widely used as flame retardants. researchgate.net Future research could explore the efficacy of this compound and related non-halogenated congeners as sustainable flame-retardant additives for various polymers, contributing to the development of safer and more environmentally friendly materials.

Synthetic Reagents: Beyond their role as ligands, these compounds could be developed as reagents for chemical synthesis. For example, the phosphorodiamidate group could serve as a leaving group in substitution reactions or as a directing group to control the stereochemistry of transformations on an adjacent part of a molecule.

| Potential Application Area | Specific Role of Phosphorodiamidate Moiety | Future Research Goal |

| Advanced Polymers | pH-sensitive degradable backbone linker | Development of smart hydrogels for controlled drug release |

| Flame Retardants | Non-halogenated phosphorus source | Creation of effective, environmentally benign flame retardants for plastics |

| Asymmetric Catalysis | Tunable chiral ligand scaffold | Design of highly enantioselective catalysts for fine chemical synthesis |

| Coordination Chemistry | Chelating agent for metal ions | Synthesis of novel pre-catalysts and metal-organic frameworks (MOFs) |

Refined Understanding of Structure-Function Relationships at the Molecular and Supramolecular Levels

A deeper understanding of how the molecular structure of a phosphorodiamidate dictates its function is paramount for designing next-generation compounds. For a molecule like this compound, this involves systematically studying how changes to the ethyl ester and the N-propyl groups influence its chemical, physical, and biological properties.

Future research will focus on:

Systematic Congener Libraries: Synthesizing and analyzing libraries of related compounds where the alkyl (propyl) and alkoxy (ethyl) groups are systematically varied. This would allow for a clear correlation between chain length, branching, or steric bulk and properties such as solubility, stability, reactivity as a ligand, and degradation rate in polymers.

Stereoelectronic Effects: Investigating how the electronic properties of substituents (electron-donating vs. electron-withdrawing) impact the P-N bond strength and the nucleophilicity/electrophilicity of the phosphorus center. This is crucial for tuning reactivity in catalysis and synthesis.

Supramolecular Assembly: Exploring how phosphorodiamidates engage in non-covalent interactions like hydrogen bonding. This knowledge could be used to design molecules that self-assemble into ordered structures, such as gels or liquid crystals, opening another avenue for advanced material development. A comprehensive understanding of these relationships will enable the rational design of new phosphorodiamidates tailored for specific, high-value applications. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.